molecular formula C7H11N3 B3314343 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine CAS No. 951627-04-6

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

Cat. No.: B3314343
CAS No.: 951627-04-6
M. Wt: 137.18
InChI Key: ROBUFWGBHVMREY-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine is a heterocyclic compound that contains both imidazole and diazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a suitable diazepine precursor. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a][1,4]diazepine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine
  • 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine

Uniqueness

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine is unique due to its specific ring fusion pattern and the presence of both imidazole and diazepine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-8-4-7-5-9-6-10(7)3-1/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBUFWGBHVMREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Reactant of Route 3
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Reactant of Route 4
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

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